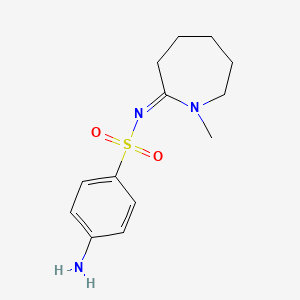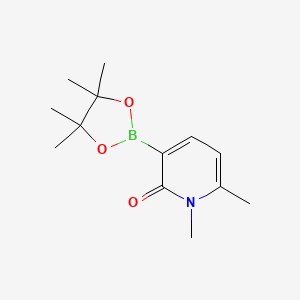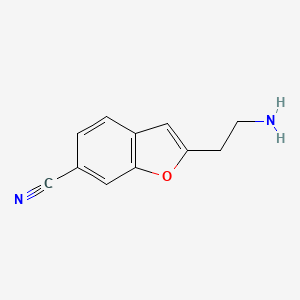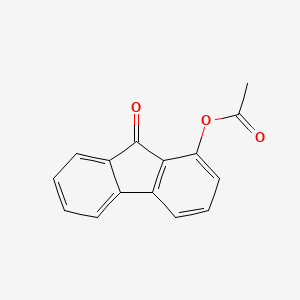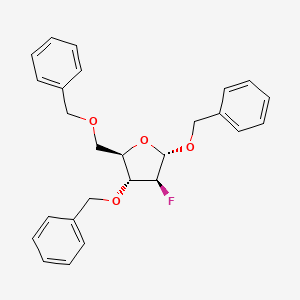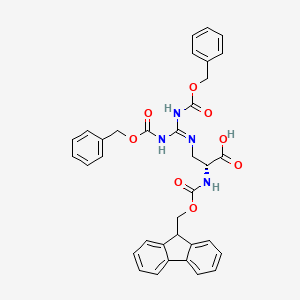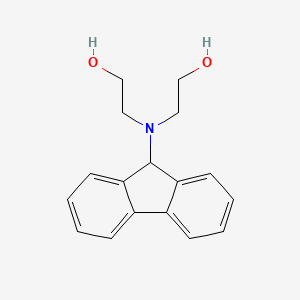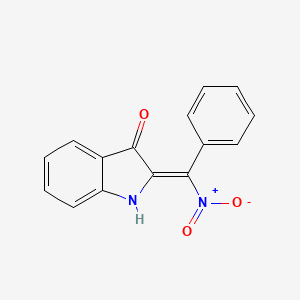
1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione is an organic compound known for its vibrant blue color. It is commonly referred to as Disperse Blue 26 and is used primarily as a dye in various industries . The compound has a molecular formula of C16H14N2O4 and a molecular weight of 298.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione is synthesized through the condensation of 1,5-diamino-4,8-dihydroxyanthraquinone with chloromethane . The reaction typically involves the following steps:
Starting Materials: 1,5-diamino-4,8-dihydroxyanthraquinone and chloromethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving heating and the use of a suitable solvent.
Post-Reaction Processing: The product is purified through filtration, washing, and drying to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials.
Temperature Control: Precise temperature control is maintained to ensure optimal reaction conditions.
Purification: The product is purified using industrial filtration and drying techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in different fields .
Aplicaciones Científicas De Investigación
1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Studied for its potential use in biological staining and imaging techniques.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Widely used in the textile industry for dyeing synthetic fibers
Mecanismo De Acción
The mechanism of action of 1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits topoisomerase II, an enzyme crucial for DNA replication . These actions lead to the inhibition of cell proliferation and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Doxorubicin: Another anthraquinone derivative with potent anticancer properties.
Daunorubicin: Similar to doxorubicin, used in cancer treatment
Uniqueness
1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione is unique due to its specific chemical structure, which allows it to be used as a dye and also investigated for its potential therapeutic properties. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a promising compound for further research .
Propiedades
Número CAS |
100495-28-1 |
|---|---|
Fórmula molecular |
C16H14N2O4 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
1,4-dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O4/c1-17-7-3-4-8(18-2)12-11(7)15(21)13-9(19)5-6-10(20)14(13)16(12)22/h3-6,17-20H,1-2H3 |
Clave InChI |
ZBYPWDFKOOAONB-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C2C(=C(C=C1)NC)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


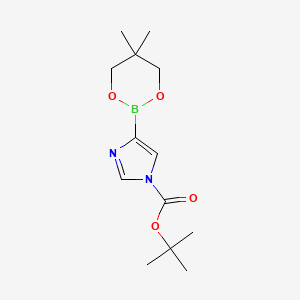
![5-Methoxybenzo[b]thiophen-3-amine](/img/structure/B15251433.png)
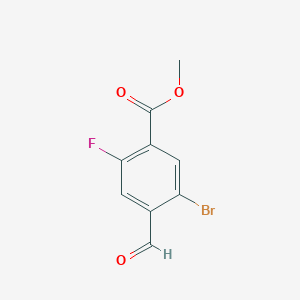
![9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B15251441.png)
